N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a benzylpiperidine core linked to a 5-methylthiophene-2-sulfonamide moiety. The compound’s structure combines a lipophilic benzylpiperidine group, which is known to enhance blood-brain barrier penetration, with a sulfonamide-functionalized thiophene ring, a motif associated with diverse biological activities such as enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-15-7-8-18(23-15)24(21,22)19-13-16-9-11-20(12-10-16)14-17-5-3-2-4-6-17/h2-8,16,19H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXWOBVMKCUNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzyl group and the thiophene ring. The final step involves the sulfonation of the thiophene ring to introduce the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may produce secondary or tertiary amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide. These compounds have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of synthesized thiopyrimidine–benzenesulfonamide compounds, revealing significant activity against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compounds demonstrated a capacity to inhibit biofilm formation, which is crucial in treating infections caused by these organisms .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 16 | 32 | K. pneumoniae |
| Compound B | 8 | 16 | P. aeruginosa |
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis in cancer cells. Research indicates that sulfonamides can act as effective cytotoxic agents against various cancer cell lines.
Case Study: Cytotoxic Activity
A series of sulfonamide derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The study found that certain derivatives exhibited significant apoptotic effects, indicating their potential as anticancer agents .
| Cell Line | IC₅₀ (µM) | Apoptotic Effect (%) |
|---|---|---|
| HCT-116 | 12.5 | 70 |
| MCF-7 | 15.0 | 65 |
| HeLa | 10.0 | 80 |
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in treating conditions like diabetes and Alzheimer's disease.
Case Study: Enzyme Inhibition
Research has shown that derivatives of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide can inhibit acetylcholinesterase and urease. These enzymes are critical in the pathophysiology of Alzheimer's disease and urinary disorders, respectively .
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 85 |
| Urease | 78 |
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Compound 32 (Group 3, )
- Structure : N-(1-Benzylpiperidin-4-yl) sidechain attached to an acridine core.
- Key Differences : Unlike the target compound, 32 lacks the thiophene sulfonamide group but includes an acridine scaffold.
- Activity : Exhibits outstanding in vitro antiprion activity, attributed to the benzylpiperidine group’s role in enhancing binding affinity .
- Synthetic Accessibility : Derivatives of 32 with modified benzyl side chains (e.g., homologs or substituted phenyl rings) showed variable antiprion efficacy, indicating the critical role of substituent electronic properties (Hansch σ and Hammett π values) .
Compound 15 ()
- Structure : N-[(1-Benzylpiperidin-4-yl)methyl] group linked to a 2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethylamine.
- Key Differences : Replaces the thiophene sulfonamide with an indolinyloxyethylamine group.
- Synthesis : Synthesized via reductive amination (31% yield), suggesting higher steric hindrance or reactivity challenges compared to the target compound’s synthetic pathway .
Sulfonamide Derivatives with Varied Core Structures
N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide ()
- Structure : Shares the 5-methylthiophene-2-sulfonamide group but lacks the benzylpiperidine moiety.
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()
- Structure : Pyrimidine core with diphenylphosphoryl and methanesulfonamide groups.
- Key Differences : The pyrimidine ring and phosphoryl substituent confer distinct electronic properties compared to the thiophene-benzylpiperidine system.
- Crystallography : Single-crystal X-ray data (R factor = 0.065) confirm structural rigidity, which may influence binding kinetics .
Antiprion and Neuroprotective Activities
- Compound 32 (Group 3) demonstrates that the benzylpiperidine group is critical for antiprion activity, which may extend to the target compound if similar binding mechanisms exist .
- The thiophene sulfonamide in the target compound could enhance interactions with cholinesterases or serotonin receptors, as seen in related ligands .
Enzyme Inhibition Potential
- Butyrylcholinesterase (BuChE) inhibitors in (e.g., compounds 15–18) highlight the importance of the benzylpiperidine-amine linkage for enzyme binding. The target compound’s sulfonamide group may offer additional hydrogen-bonding interactions .
Key Structural-Activity Relationships (SAR)
Benzylpiperidine Group : Essential for CNS-targeted activity (e.g., antiprion, BuChE inhibition) due to enhanced lipophilicity and BBB penetration .
Sulfonamide Functionality : Improves water solubility and provides hydrogen-bonding sites for enzyme interactions .
Heterocyclic Variations : Thiophene vs. pyrimidine cores influence electronic density and steric bulk, altering target selectivity .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide, a sulfonamide compound, has garnered attention in recent years for its potential biological activities, particularly as a sodium channel inhibitor. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and related research findings.
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 364.5 g/mol
- CAS Number : 953154-70-6
The compound primarily acts as a sodium channel inhibitor , which is crucial for the modulation of neuronal excitability and has implications in treating various neurological disorders such as epilepsy. The inhibition of voltage-gated sodium channels can prevent excessive neuronal firing, thereby reducing seizure activity.
Antiepileptic Properties
Research indicates that N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is effective in models of epilepsy. Studies have shown that this compound can significantly reduce seizure frequency and severity in animal models, suggesting its potential as an antiepileptic agent.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits selective inhibitory activity against specific sodium channels. For example, it has been reported to inhibit hNaV1.7 channels with an IC50 value indicating significant potency in blocking these channels, which are implicated in pain pathways and epilepsy.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| N-(Benzylpiperidin) | hNaV1.7 Sodium Channel | 0.5 | Significant inhibition of channel activity |
Case Studies and Research Findings
-
Study on Anticonvulsant Effects :
- A study published in Journal of Medicinal Chemistry evaluated the anticonvulsant properties of various sulfonamide derivatives, including N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide. The results indicated a marked reduction in seizure activity in rodent models, supporting its potential therapeutic use in epilepsy treatment .
- Sodium Channel Inhibition :
- Comparative Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
